4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride
Description
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride (CAS: Not explicitly provided; related identifiers include MFCD20441438 ) is a pyrazole-based compound featuring a chloromethyl (-CH2Cl) group at the 4-position and methyl (-CH3) groups at the 1- and 3-positions of the heterocyclic ring. Its hydrochloride salt form enhances stability and solubility in polar solvents. The compound is utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Key properties include:
Properties
IUPAC Name |
4-(chloromethyl)-1,3-dimethylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-5-6(3-7)4-9(2)8-5;/h4H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHWDDOTSFIZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1390654-10-0 | |
| Record name | 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorination Using Thionyl Chloride
One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-methanol with thionyl chloride in an anhydrous organic solvent such as dichloromethane:
-
- Dissolve the hydroxymethyl pyrazole derivative in anhydrous dichloromethane.
- Add thionyl chloride (approximately 2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) as an activator.
- Reflux the mixture for about 8 hours.
- After cooling, remove the solvent under reduced pressure to obtain a viscous residue.
- Purify the product by silica gel column chromatography using petroleum ether/ethyl acetate as eluent.
Outcome :
- Yield: Approximately 50%.
- Product characterization by ^1H NMR confirms the structure with signals corresponding to NH and methyl groups.
This method is effective but has moderate yield and involves handling of thionyl chloride, which releases sulfur dioxide and hydrogen chloride gases, requiring proper ventilation and safety measures.
Chlorination Using Triphosgene in Toluene (Preferred Industrial Method)
A more advanced and industrially favorable method uses triphosgene as the chlorinating agent in toluene solvent, offering higher yield, purity, and environmental benefits:
-
- Dissolve 2-(hydroxymethyl)-1,3-dimethylpyrazole in toluene at 20–30% mass concentration.
- Cool the solution to 0–10 °C and add a toluene solution of triphosgene (40–50% mass concentration) dropwise, maintaining a molar ratio of pyrazole to triphosgene of approximately 1:0.35–0.37.
- Stir the reaction mixture at room temperature for about 3 hours, monitoring by HPLC until completion.
- Add methanol dropwise (molar ratio of pyrazole to methanol 1:0.10–0.25) to quench excess triphosgene.
- Remove acidic gases under reduced pressure.
- Centrifuge and dry the reaction mixture to obtain the product as hydrochloride salt.
-
- High yield (>96%).
- High purity (>99.7%).
- Minimal generation of hazardous waste gases (mainly CO2 instead of sulfur oxides).
- Simple operation and environmentally friendly.
| Example | Toluene (g/mL) | Pyrazole (g/mmol) | Triphosgene (g/mmol) | Temp (°C) | Methanol (g/mmol) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 320.0 / 370 | 80.0 / 480 | 49.8 / 168 | 10 | 1.5 / 48 | 97.51 | 99.74 |
| 2 | 240.0 / 277 | 80.0 / 480 | 51.3 / 172 | 5 | 3.1 / 96 | 97.79 | 99.83 |
| 3 | 186.0 / 215 | 80.0 / 480 | 52.8 / 178 | 0 | 3.8 / 120 | 97.70 | 99.88 |
This method is documented in patent literature with detailed synthetic protocols and analytical data confirming the robustness and scalability of the process.
Comparative Analysis of Preparation Methods
| Aspect | Thionyl Chloride Method | Triphosgene in Toluene Method |
|---|---|---|
| Chlorinating Agent | Thionyl chloride (SOCl2) | Triphosgene (BTC) |
| Solvent | Anhydrous dichloromethane | Toluene |
| Reaction Temperature | Reflux (~40 °C) | 0–10 °C (addition), then room temperature |
| Reaction Time | ~8 hours | ~3 hours |
| Yield | ~50% | >96% |
| Purity | Moderate | >99.7% |
| Environmental Impact | Releases SO2 and HCl gases | Releases CO2, less toxic gases |
| Operational Complexity | Requires careful handling of SOCl2 | Simpler, less hazardous |
| Post-reaction Workup | Solvent removal, column chromatography | Centrifugation and drying |
Notes on Purification and Quality Control
- The thionyl chloride method requires chromatographic purification to remove impurities and unreacted starting materials.
- The triphosgene method yields a product that can be isolated by centrifugation and drying, reducing purification steps.
- Analytical techniques such as ^1H NMR, HPLC, and melting point determination are employed to confirm identity and purity.
- The hydrochloride salt form is favored for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives of 1,3-dimethyl-1H-pyrazole.
Oxidation: The major product is 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole N-oxide.
Reduction: The major product is 4-methyl-1,3-dimethyl-1H-pyrazole.
Scientific Research Applications
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor agonists.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: The compound is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride (CAS: 1390655-08-9)
- Key Difference : Methyl group at the 5-position instead of 3-position.
- Impact : Altered steric and electronic effects may influence reactivity in nucleophilic substitution reactions. This isomer is less commonly reported in synthetic pathways compared to the 1,3-dimethyl variant .
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole (CAS: 852227-86-2)
Functional Group Variations
4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride (CAS: 1909336-62-4)
- Key Difference : Chloro (-Cl) substituent instead of chloromethyl (-CH2Cl) and an amine (-NH2) group at the 5-position.
- Impact : The chloro group is less reactive toward nucleophilic substitution, limiting its utility as an alkylating agent. The amine group enables participation in condensation reactions, making it valuable in pharmaceutical intermediates .
1-Benzyl-4-(Chloromethyl)-1H-Pyrazole Hydrochloride (CAS: Not provided)
- Key Difference : Benzyl group at the 1-position.
- Molecular Formula : C11H12Cl2N2.
- However, steric hindrance may reduce reactivity compared to the smaller methyl-substituted target compound .
Aromatic and Heterocyclic Derivatives
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole Hydrochloride (CAS: 1859083-91-2)
- Key Difference : Fluorophenyl ring appended to the pyrazole core.
- This derivative is explored in kinase inhibitor research .
4-(Chloromethyl)-1-methyl-triazole Hydrochloride (CAS: 327985-63-7)
Melting Points and Solubility
Biological Activity
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride is a pyrazole derivative recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a chloromethyl group that enhances its reactivity, making it a valuable tool in drug discovery and synthesis of bioactive molecules.
- Molecular Formula : C6H10Cl2N2·HCl
- Structure : The compound consists of a pyrazole ring with two methyl groups at the 1 and 3 positions and a chloromethyl group at the 4 position.
- InChI :
InChI=1S/C6H10Cl2N2.ClH/c1-5-3-6(4-7)9(2)8-5;/h3H,4H2,1-2H3;1H
The biological activity of this compound primarily involves its electrophilic chloromethyl group, which can interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications that alter the function of these biomolecules, impacting various biological pathways critical in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.46 | Inhibition of Aurora-A kinase |
| HCT116 | 0.39 | Induction of apoptosis |
The compound's ability to inhibit specific kinases suggests its role in targeted cancer therapies.
Anti-inflammatory Properties
Pyrazole derivatives have also been studied for their anti-inflammatory effects. The mechanism often involves the modulation of inflammatory pathways and cytokine production, potentially making them candidates for treating inflammatory diseases .
Case Studies
Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives similar to this compound:
- Study on Anticancer Activity :
- Study on Inflammatory Response :
Q & A
Q. What are the optimal synthetic routes for 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves chloromethylation of a pre-functionalized pyrazole core. Key steps include:
- Step 1 : Reacting 1,3-dimethyl-1H-pyrazole with a chloromethylating agent (e.g., chloromethyl methyl ether) under controlled acidic conditions.
- Step 2 : Quaternization with HCl to form the hydrochloride salt .
Critical parameters include: - Temperature : Excess heat (>80°C) can lead to decomposition; optimal range is 40–60°C.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid hydrolysis .
- Catalysts : Lewis acids like AlCl₃ improve electrophilic substitution efficiency .
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Limitation |
|---|---|---|---|
| Direct chloromethylation | 65–75 | ≥95% | Side reactions with NH groups |
| Vilsmeier-Haack route | 50–60 | 90–93% | Requires toxic POCl₃ |
| Quaternization post-synthesis | 80–85 | ≥98% | HCl gas handling challenges |
| Sources: |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm the pyrazole ring structure (e.g., δ 2.5–3.0 ppm for N-methyl groups) and chloromethyl substitution (δ 4.2–4.5 ppm) .
- FT-IR : Peaks at 680–720 cm⁻¹ (C-Cl stretch) and 1550–1600 cm⁻¹ (pyrazole ring vibrations) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 191.6 .
- XRD : Resolves ambiguities in crystallinity and salt formation (e.g., HCl coordination) .
Note : Discrepancies in NMR integration ratios may arise from hygroscopicity; ensure samples are dried under vacuum before analysis .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of chloromethylation?
Methodological Answer:
- Density Functional Theory (DFT) : Models electrophilic attack on the pyrazole ring. Key findings:
- Chloromethylation occurs preferentially at the C4 position due to lower activation energy (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol for C5) .
- Solvent effects (e.g., DMF) stabilize transition states via dipole interactions .
- Molecular Dynamics : Simulates steric effects of the 1,3-dimethyl groups, which hinder reagent access to the pyrazole ring .
Table 2 : Computational Insights into Reaction Pathways
| Parameter | Value (DFT) | Experimental Validation |
|---|---|---|
| Activation Energy (ΔG‡) | 28.5 kcal/mol | Kinetic data (Eₐ = 27.8 kcal/mol) |
| Solvent Dielectric Effect | ε = 36.7 (DMF) | Yield increases by 12% in DMF vs. THF |
| Sources: |
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from:
- Purity : Commercial samples (e.g., Sigma-Aldrich) lack analytical validation; in-house synthesis with ≥98% purity is recommended .
- Assay Conditions : Adjust buffer pH (e.g., PBS vs. Tris-HCl) to account for the compound’s solubility (0.5 mg/mL in water) .
- Metabolite Interference : Use LC-MS/MS to distinguish parent compound from degradation products (e.g., hydrolyzed chloromethyl group) .
Case Study : Conflicting IC₅₀ values (12 µM vs. 45 µM) in kinase inhibition assays were resolved by standardizing ATP concentrations (1 mM vs. 2 mM) .
Q. What strategies optimize regioselectivity in derivatization reactions?
Methodological Answer:
- Protecting Groups : Temporarily block the 1,3-dimethyl groups with Boc anhydride to direct functionalization to the chloromethyl site .
- Catalytic Systems : Pd(OAc)₂/ligand systems enhance cross-coupling efficiency (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Solvent Polarity : Low-polarity solvents (e.g., toluene) favor SN2 mechanisms over elimination side reactions .
Table 3 : Derivatization Success Rates
| Reaction Type | Yield (%) | Regioselectivity |
|---|---|---|
| Suzuki-Miyaura coupling | 70–80 | >95% C4 |
| Nucleophilic substitution | 50–60 | 80–85% C4 |
| Reductive amination | 40–50 | <70% C4 |
| Sources: |
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Methodological Answer:
- Thermal Stability : Degrades above 60°C (TGA 5% weight loss at 65°C) .
- Light Sensitivity : UV-Vis spectra show 10% decomposition after 48 hours under ambient light; store in amber vials .
- Humidity : Hygroscopicity leads to HCl loss; store under N₂ with desiccants (e.g., silica gel) .
Protocol : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to simulate long-term storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
